

Reactivity comparison of 2-(4-Chlorophenyl)-1-phenylethanone vs. deoxybenzoin

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-1-phenylethanone

Cat. No.: B106820

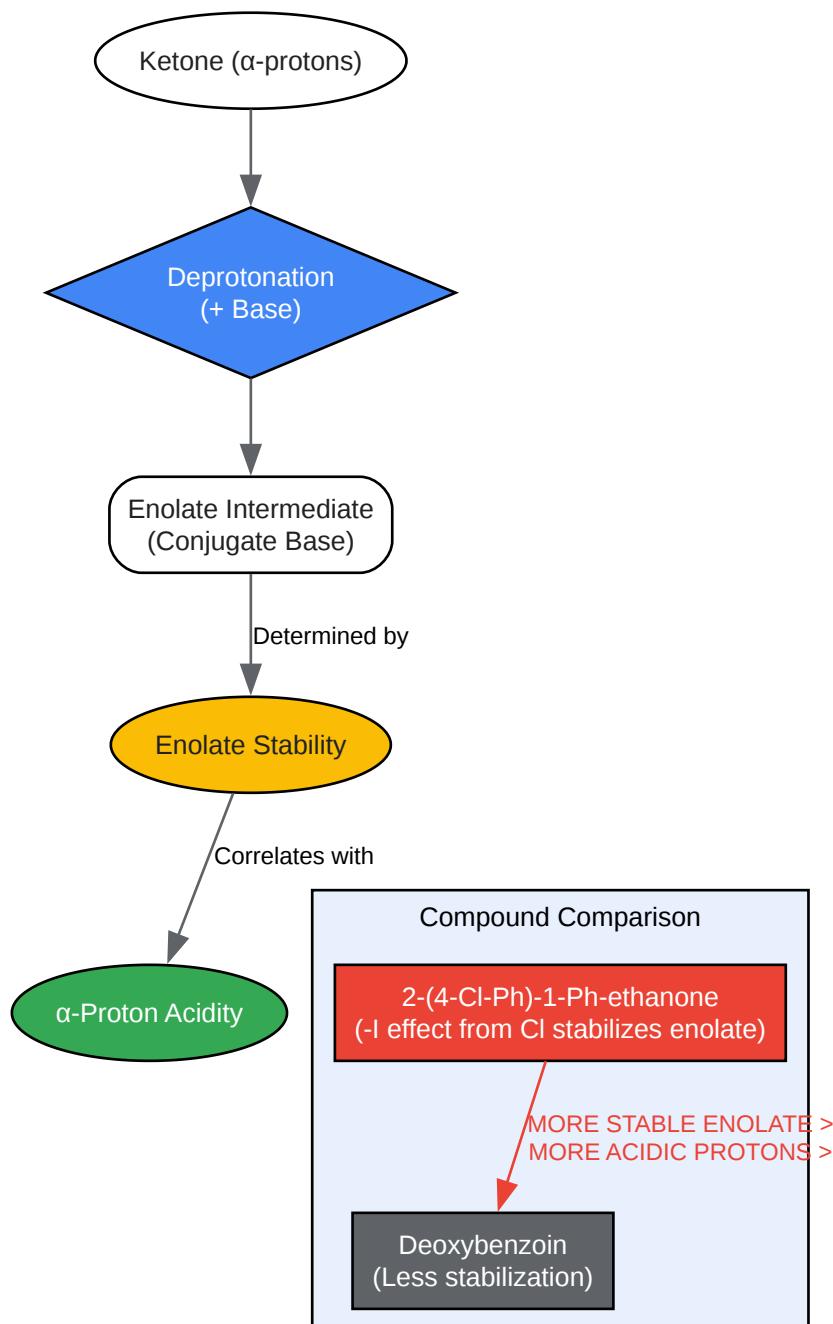
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Structural and Electronic Profile

A direct comparison of the physicochemical properties of these compounds provides an initial framework for understanding their divergent chemical behavior. The introduction of the chlorine atom in **2-(4-Chlorophenyl)-1-phenylethanone** increases its molecular weight and alters its electronic landscape.

Property	Deoxybenzoin	2-(4-Chlorophenyl)-1-phenylethanone
Chemical Structure		
CAS Number	451-40-1[3]	6332-83-8[4]
Molecular Formula	C ₁₄ H ₁₂ O[3]	C ₁₄ H ₁₁ ClO[4]
Molecular Weight	196.25 g/mol [3]	230.69 g/mol [4]
Appearance	White crystalline solid[5][6]	Not explicitly stated, likely a solid
Melting Point	56-58 °C[7]	138 °C[8]

The key to understanding the reactivity differences lies in the electronic nature of the para-chloro substituent. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). While it also possesses lone pairs that can participate in resonance, leading to an electron-donating effect (+R), for halogens, the inductive effect typically dominates. This net withdrawal of electron density is quantitatively described by the Hammett equation.^[9] The Hammett substituent constant (σ) for a para-chloro group is positive ($\sigma_p = +0.23$), confirming its electron-withdrawing character.^[10] This effect is transmitted through the sigma bonds, influencing the acidity of the α -protons and the electrophilicity of the carbonyl carbon.



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